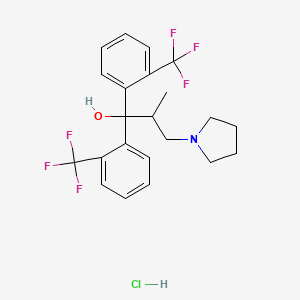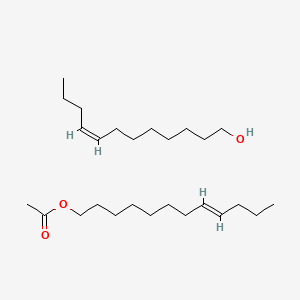
(Z)-8-Dodecen-1-ol mixt. with 8-dodecenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-8-Dodecen-1-ol mixed with 8-dodecenyl acetate is a compound that consists of two components: (Z)-8-Dodecen-1-ol and (Z)-8-Dodecenyl acetate. These compounds are often used in the field of chemical ecology, particularly as pheromones in insect communication. The mixture is known for its role in the mating behavior of various insect species, making it a valuable tool in pest management and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-Dodecen-1-ol and (Z)-8-Dodecenyl acetate typically involves the following steps:
Synthesis of (Z)-8-Dodecen-1-ol: This can be achieved through the reduction of (Z)-8-Dodecenal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Synthesis of (Z)-8-Dodecenyl acetate: This involves the esterification of (Z)-8-Dodecen-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The processes are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Z)-8-Dodecen-1-ol can be oxidized to (Z)-8-Dodecenal using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: (Z)-8-Dodecenal can be reduced back to (Z)-8-Dodecen-1-ol using reducing agents like NaBH4 or LiAlH4.
Esterification: (Z)-8-Dodecen-1-ol can undergo esterification with acetic anhydride or acetyl chloride to form (Z)-8-Dodecenyl acetate.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or other oxidizing agents in anhydrous conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Esterification: Acetic anhydride or acetyl chloride in the presence of a catalyst like sulfuric acid or pyridine.
Major Products
Oxidation: (Z)-8-Dodecenal
Reduction: (Z)-8-Dodecen-1-ol
Esterification: (Z)-8-Dodecenyl acetate
Scientific Research Applications
Chemistry
In chemistry, (Z)-8-Dodecen-1-ol and (Z)-8-Dodecenyl acetate are used as intermediates in the synthesis of more complex molecules. They are also studied for their reactivity and behavior in various chemical reactions.
Biology
These compounds play a crucial role in the study of insect behavior and chemical communication. They are used as pheromones to attract or repel insects, making them valuable in ecological research and pest management.
Medicine
While not directly used in medicine, the study of these compounds can provide insights into the development of new insect repellents or attractants, which can have applications in preventing insect-borne diseases.
Industry
In industry, (Z)-8-Dodecen-1-ol and (Z)-8-Dodecenyl acetate are used in the formulation of pheromone traps for pest control. These traps are used in agriculture to monitor and control pest populations, reducing the need for chemical pesticides.
Mechanism of Action
The mechanism of action of (Z)-8-Dodecen-1-ol and (Z)-8-Dodecenyl acetate involves their interaction with specific olfactory receptors in insects. These compounds bind to receptors on the antennae of insects, triggering a series of neural responses that lead to behavioral changes such as attraction or repulsion. The molecular targets are primarily olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that convert chemical signals into electrical impulses.
Comparison with Similar Compounds
Similar Compounds
(E)-8-Dodecen-1-ol: An isomer of (Z)-8-Dodecen-1-ol with a different configuration around the double bond.
(E)-8-Dodecenyl acetate: An isomer of (Z)-8-Dodecenyl acetate with a different configuration around the double bond.
Dodecyl acetate: A saturated analog of (Z)-8-Dodecenyl acetate without the double bond.
Uniqueness
The uniqueness of (Z)-8-Dodecen-1-ol and (Z)-8-Dodecenyl acetate lies in their specific configuration, which makes them highly effective as pheromones for certain insect species. The (Z)-configuration is crucial for their biological activity, as it determines the binding affinity and specificity to olfactory receptors in insects.
Properties
CAS No. |
106998-35-0 |
|---|---|
Molecular Formula |
C26H50O3 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(Z)-dodec-8-en-1-ol;[(E)-dodec-8-enyl] acetate |
InChI |
InChI=1S/C14H26O2.C12H24O/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15;1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6H,3-4,7-13H2,1-2H3;4-5,13H,2-3,6-12H2,1H3/b6-5+;5-4- |
InChI Key |
LKMWDVVIKGSQPP-NMUNODQISA-N |
Isomeric SMILES |
CCC/C=C\CCCCCCCO.CCC/C=C/CCCCCCCOC(=O)C |
Canonical SMILES |
CCCC=CCCCCCCCO.CCCC=CCCCCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


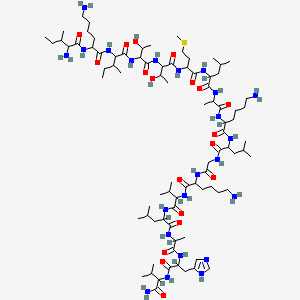
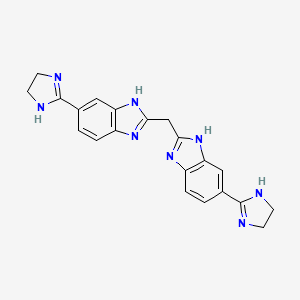
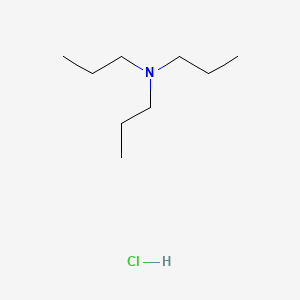
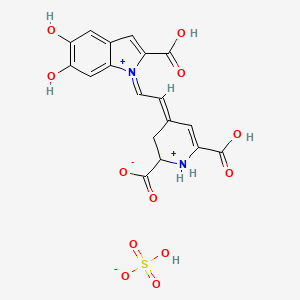

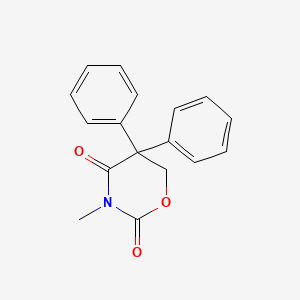

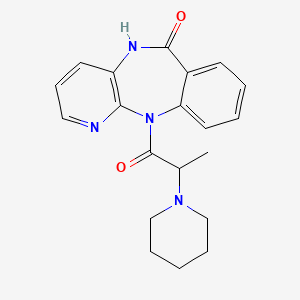
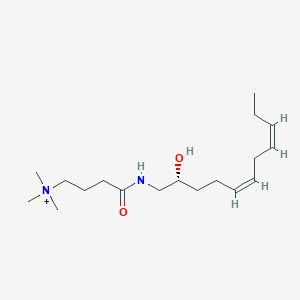
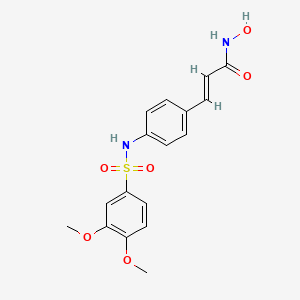

![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
